molecular formula C22H16FNO2 B298259 2-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione

2-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione

Cat. No. B298259
M. Wt: 345.4 g/mol
InChI Key: NQQNOOOGRAYKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione, also known as Curcumin, is a natural compound found in the root of the turmeric plant. It has been used in traditional medicine for centuries and has gained significant attention in recent years due to its potential therapeutic properties.

Mechanism of Action

2-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione's mechanism of action is complex and not fully understood. It has been shown to modulate several signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It also has been shown to inhibit the activity of several enzymes, including COX-2, LOX, and iNOS.
Biochemical and Physiological Effects:
2-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. It also has been shown to modulate the immune system and reduce the risk of chronic diseases such as cancer, diabetes, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

2-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It is a natural compound that is readily available and has a low toxicity profile. It is also relatively inexpensive compared to other compounds used in research. However, 2-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione's low bioavailability and rapid metabolism are significant limitations for lab experiments. Several strategies have been developed to improve 2-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione's bioavailability, including the use of nanoparticles and other delivery systems.

Future Directions

There are several future directions for 2-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione research. One area of research is the development of 2-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione-based therapies for the treatment of various diseases. Another area of research is the development of strategies to improve 2-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione's bioavailability and efficacy. Additionally, there is a need for further research to understand 2-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione's mechanism of action and its potential interactions with other compounds. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 2-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione-based therapies.
Conclusion:
In conclusion, 2-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione is a natural compound with potential therapeutic properties that have been extensively studied. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising compound for the treatment of various diseases. However, its low bioavailability and rapid metabolism are significant limitations for lab experiments. Further research is needed to improve 2-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione's bioavailability and efficacy and to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

2-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione is synthesized from the rhizomes of the turmeric plant. The extraction process involves grinding the turmeric root into a powder and then extracting the 2-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione using solvents such as ethanol or acetone. The extracted 2-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione is then purified using chromatography techniques.

Scientific Research Applications

2-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, diabetes, and cardiovascular disease.

properties

Product Name

2-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione

Molecular Formula

C22H16FNO2

Molecular Weight

345.4 g/mol

IUPAC Name

2-[[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]indene-1,3-dione

InChI

InChI=1S/C22H16FNO2/c1-13-11-15(14(2)24(13)20-10-6-5-9-19(20)23)12-18-21(25)16-7-3-4-8-17(16)22(18)26/h3-12H,1-2H3

InChI Key

NQQNOOOGRAYKKW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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